molecular formula C7H3BrN2O2S B1510318 2-Bromo-7-nitrobenzo[d]thiazole CAS No. 3507-49-1

2-Bromo-7-nitrobenzo[d]thiazole

Cat. No. B1510318
CAS RN: 3507-49-1
M. Wt: 259.08 g/mol
InChI Key: PWPBTTMQBPXQDY-UHFFFAOYSA-N
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Description

“2-Bromo-7-nitrobenzo[d]thiazole” is a chemical compound used for industrial and scientific research . It has a molecular formula of C7H3BrN2O2S and a molecular weight of 259.08 g/mol .


Synthesis Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A specific synthesis method for a similar compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, involves bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H3BrN2O2S . The compound has a molecular weight of 259.08 g/mol .

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling “2-Bromo-7-nitrobenzo[d]thiazole”. In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

Thiazoles, including “2-Bromo-7-nitrobenzo[d]thiazole”, have been extensively researched for their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives for potential therapeutic applications .

properties

IUPAC Name

2-bromo-7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBTTMQBPXQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738635
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3507-49-1
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 7-nitro-1,3-benzothiazol-2-ylamine (1.80 g, 9.22 mmol) in acetic acid (AcOH) (20 ml) was added 48% hydrogen bromide in H2O (10 ml) with ice-cooling. Bromine (0.157 ml) was added dropwise followed by sodium nitrite (177 mg, 23.9 mmol) in H2O (1 ml). The temperature was kept at 0 to 5° C. The mixture was stirred for 2 h with ice-cooling and then was made alkaline by dropwise addition of 6N NaOH solution. The resulting precipitate was collected by filtration, washed with water and dried under vacuum to give 1.91 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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